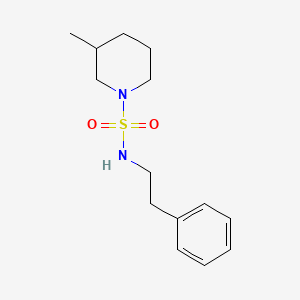
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, also known as DMSO2-DMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is a sulfone derivative of cyclohexane, which is formed by the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone.
作用機序
The mechanism of action of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory diseases. By inhibiting the production of prostaglandins, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits potent anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit low toxicity and good pharmacokinetic properties.
実験室実験の利点と制限
One of the major advantages of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits low toxicity and good pharmacokinetic properties.
However, one of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its limited solubility in water, which makes it difficult to use in aqueous solutions. In addition, the synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a complex process, which requires the use of an acid catalyst.
将来の方向性
There are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. One of the potential applications of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is in the development of new anti-inflammatory and analgesic drugs. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane could be used as a solvent for the synthesis of new metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Conclusion:
In conclusion, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory and analgesic properties and has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, its limited solubility in water and the complex synthesis process are some of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. Nonetheless, there are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, which could lead to the development of new drugs and materials with potential applications in various fields.
合成法
The synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane involves the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone, which is catalyzed by an acid catalyst. The reaction occurs at a temperature range of 80-100°C for 2-3 hours. The yield of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is approximately 70-80% in this method.
科学的研究の応用
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a solvent for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
In organic synthesis, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a reagent for the synthesis of various organic compounds such as amides, esters, and ketones.
特性
IUPAC Name |
1-(dimethylsulfamoylamino)-2,3-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-8-6-5-7-10(9(8)2)11-15(13,14)12(3)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMGKPNAPUWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

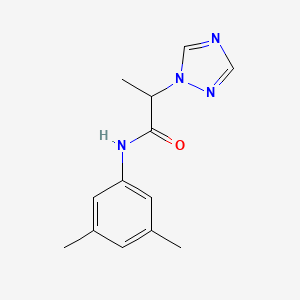
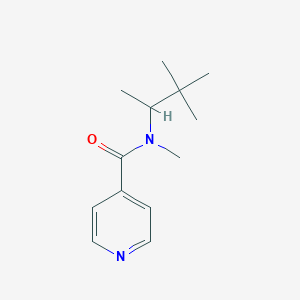
![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
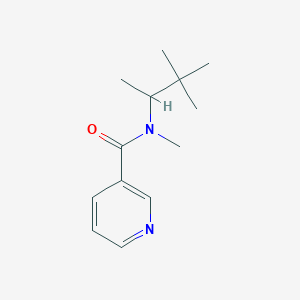
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
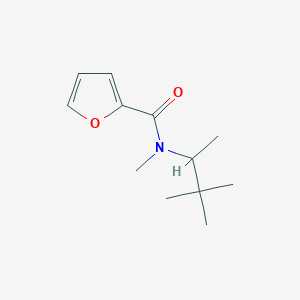
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
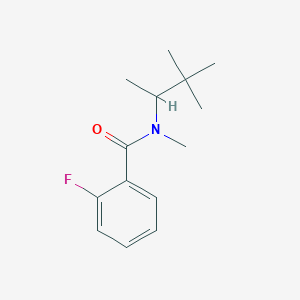
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
